4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester

Description

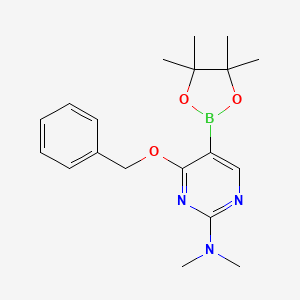

Chemical Structure and Properties 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester (CAS: 2121513-96-8) is a boronic ester derivative featuring a pyrimidine core substituted with a benzyloxy group at the 4-position, a dimethylamino group at the 2-position, and a boronic acid pinacol ester at the 5-position . Its molecular formula is C₁₉H₂₅BN₂O₃, with a molecular weight of 340.23 g/mol. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Synthesis and Applications

The compound is synthesized via multi-step reactions, starting from the boronic acid precursor (CAS: 205672-21-5) through esterification with pinacol . It serves as a key intermediate in pharmaceutical and materials chemistry, particularly in constructing biaryl systems for drug discovery (e.g., kinase inhibitors) .

Properties

IUPAC Name |

N,N-dimethyl-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BN3O3/c1-18(2)19(3,4)26-20(25-18)15-12-21-17(23(5)6)22-16(15)24-13-14-10-8-7-9-11-14/h7-12H,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPDCEDXNRUJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115615 | |

| Record name | 2-Pyrimidinamine, N,N-dimethyl-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-96-8 | |

| Record name | 2-Pyrimidinamine, N,N-dimethyl-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, N,N-dimethyl-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester typically involves the reaction of 4-benzyloxy-2-dimethylamino-pyrimidine with a boronic acid derivative under suitable conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the compound during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid pinacol ester is synthesized in bulk using automated reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid derivative and an aryl or vinyl halide .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups .

Major Products

The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester is explored for its potential in drug discovery, particularly in the development of inhibitors for various biological targets. Boronic acids are known to interact with diols and play a crucial role in the design of enzyme inhibitors.

- Case Study : Research indicates that boronic acid derivatives can effectively inhibit proteasome activity, which is pivotal in cancer treatment. The incorporation of the pyrimidine moiety enhances selectivity towards specific proteasome subunits .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid functional group allows for the coupling with various aryl halides.

- Example Reaction :

This reaction is significant in synthesizing pharmaceutical compounds and agrochemicals .

Material Science

Research has also focused on the application of this compound in developing new materials, particularly polymers that exhibit enhanced electronic properties. Boronic esters can be utilized to create dynamic covalent networks, which are essential for smart materials.

- Application Insight : The ability of boronic acids to form reversible covalent bonds allows for the creation of self-healing materials, which are advantageous in various industrial applications .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid pinacol ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous pyrimidine boronic esters is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Reactivity Steric Effects: The dimethylamino group in the target compound introduces steric hindrance, slowing coupling rates compared to less bulky analogs like 2-methylamino derivatives . Electronic Effects: The benzyloxy group at position 4 is electron-donating, which may reduce electrophilicity at the 5-boronic ester compared to electron-withdrawing groups (e.g., CF₃ in AS132802) . Protection Strategies: Unlike Boc-protected analogs (e.g., 1822308-27-9), the benzyloxy group in the target compound requires hydrogenolysis for deprotection, offering compatibility with acid-sensitive substrates .

NMR Spectral Signatures The pinacol ester’s –CH₃ protons appear as a singlet near δ 1.38 ppm in ¹H NMR, consistent across all analogs . The benzyloxy group in the target compound shows distinct aromatic protons (δ 7.2–7.4 ppm) and a –OCH₂– peak at δ 4.5–5.0 ppm, absent in non-aromatic analogs .

Biological Activity

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester, with the chemical formula C19H26BN3O3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in medicinal chemistry due to its structural characteristics that enable interactions with various biological targets.

The compound features a pyrimidine core substituted with a benzyloxy group and a dimethylamino moiety, which may influence its pharmacological properties. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it useful in drug design and development.

| Property | Value |

|---|---|

| Molecular Weight | 320.24 g/mol |

| CAS Number | 2121513-96-8 |

| Purity | 97% |

| Appearance | Solid (specific appearance not detailed) |

| Storage Conditions | 2-8°C |

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Boronic acids are known to interact with serine and threonine residues in proteins, potentially influencing enzyme activity and cellular signaling cascades.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific mechanism involves the disruption of protein degradation pathways, which is critical in cancer cell survival.

- Antibacterial Properties : Compounds similar to this boronic acid derivative have been shown to possess antibacterial activity against a range of pathogens. The mechanism is likely related to the inhibition of bacterial enzymes involved in cell wall synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Case Studies and Research Findings

- Anticancer Studies :

- Antibacterial Evaluation :

- Enzyme Interaction :

Q & A

Basic Research Questions

Q. How is 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester synthesized in academic settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. First, the benzyloxy and dimethylamino groups are introduced at positions 4 and 2, respectively, via nucleophilic substitution or Pd-catalyzed coupling. The boronic ester is then installed at position 5 using a Miyaura borylation reaction with bis(pinacolato)diboron under inert conditions. For example, similar pyrimidine boronic esters are synthesized via Suzuki-Miyaura cross-coupling or direct borylation using Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous THF . Purification involves column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Due to the compound’s sensitivity to moisture, purification is performed under inert conditions. Silica gel column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1 v/v) is commonly used. Recrystallization from a toluene/hexane mixture may improve purity, as boronic esters often crystallize efficiently. LCMS and NMR are critical for verifying purity (>95%) and structural integrity .

Q. How should this boronic ester be stored to maintain stability?

- Methodological Answer : Store under nitrogen or argon at 0–6°C in amber glass vials to prevent hydrolysis and oxidation. Desiccants like molecular sieves are recommended for long-term storage. Avoid exposure to protic solvents, as boronic esters degrade in aqueous or acidic conditions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Methodological Answer : Optimize reaction parameters by screening Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dtbpf)) and bases (e.g., K₂CO₃ or CsF) in anhydrous solvents (THF or dioxane). Use a 1.2:1 molar ratio of boronic ester to aryl halide. Monitor reaction progress via TLC or LCMS. For sterically hindered substrates, microwave-assisted heating (80–120°C, 1–4 hours) improves yields . Post-coupling purification requires careful exclusion of oxygen to prevent boronic acid formation.

Q. How can competing protodeboronation or homocoupling side reactions be minimized?

- Methodological Answer : Protodeboronation is suppressed by using degassed solvents and maintaining neutral pH. Homocoupling is mitigated by limiting excess boronic ester (≤1.1 equiv) and ensuring precise stoichiometry of the Pd catalyst. Adding ligands like SPhos or XPhos enhances selectivity for cross-coupling over side reactions. For troubleshooting, characterize side products via high-resolution mass spectrometry (HRMS) and adjust reaction conditions iteratively .

Q. What analytical methods are most effective for validating the compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, dimethylamino at δ 2.8–3.1 ppm).

- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and detects hydrolyzed boronic acid impurities.

- X-ray crystallography : Resolves regiochemistry if single crystals are obtained.

- Elemental analysis : Validates boron content (theoretical ~4.6% for C₁₉H₂₆BN₃O₃) .

Q. How does the electron-donating dimethylamino group influence reactivity in cross-coupling?

- Methodological Answer : The dimethylamino group activates the pyrimidine ring via electron donation, enhancing the electrophilicity of the boronic ester. This increases coupling rates with electron-deficient aryl halides but may reduce compatibility with strongly oxidizing conditions. Computational studies (DFT) can model charge distribution to predict regioselectivity in polyhalogenated substrates .

Q. What strategies are used to scale up synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up requires strict temperature control (0–25°C during borylation) and slow reagent addition to prevent exothermic side reactions. Use flow chemistry for Miyaura borylation to improve mixing and heat dissipation. For purification, switch to automated flash chromatography or centrifugal partition chromatography for higher throughput .

Key Challenges and Solutions

- Moisture Sensitivity : Conduct reactions in Schlenk lines or gloveboxes. Use molecular sieves in reaction mixtures .

- Low Solubility : Employ polar aprotic solvents (DMF, DMSO) for coupling reactions, but ensure rapid workup to avoid decomposition.

- Stereochemical Complexity : For chiral derivatives, employ asymmetric catalysis or chiral auxiliaries during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.